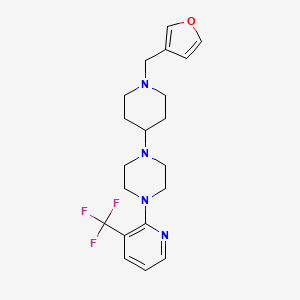

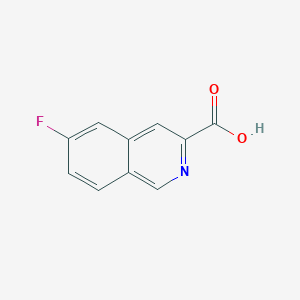

![molecular formula C26H28N4O3S B2517763 N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine CAS No. 477713-86-3](/img/structure/B2517763.png)

N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine is a chemical entity that appears to be designed for biological activity, given the presence of a pyrazole moiety, which is a common feature in many pharmacologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insight into related chemical structures and their biological activities, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of compounds similar to N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine typically involves multi-step organic reactions that include the formation of amide bonds, introduction of sulfonyl groups, and the creation of heterocyclic structures like pyrazoles and pyridines. For instance, the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides involves the design and synthesis of imidazo[1,2-a]pyridine derivatives with various amine moieties, which are structurally related to pyridinamines .

Molecular Structure Analysis

The molecular structure of the compound would likely feature a pyrazole ring sulfonylated with a mesityl group, an ether linkage to a phenoxyethyl chain, and a terminal pyridinamine. The presence of these functional groups suggests potential for interactions with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and possibly ionic interactions due to the amine group.

Chemical Reactions Analysis

Compounds with pyrazole and pyridine moieties can participate in various chemical reactions. Pyrazoles are known to be involved in nucleophilic substitution reactions, especially when activated by electron-withdrawing groups like sulfonyl moieties. Pyridines can undergo electrophilic substitution, and the presence of a methyl group could influence the reactivity of the compound. The ether and amide linkages present in the compound are typically stable under physiological conditions but could be cleaved under strong acidic or basic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine would be influenced by its molecular structure. The compound is likely to be relatively hydrophobic due to the presence of aromatic rings and a sulfonyl group, which could affect its solubility in water and organic solvents. The compound's melting point, boiling point, and stability would depend on the strength of intermolecular forces such as hydrogen bonding and van der Waals interactions. The presence of a basic amine group could result in the formation of salts with acids, which might be used to improve solubility for biological studies.

While the provided papers do not directly discuss the physical and chemical properties of the compound , they do offer insights into the properties of structurally related compounds. For example, the antitubercular activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides suggests that these compounds have sufficient stability and solubility to exert biological effects . Similarly, the antiviral properties of pyrazolylpyrimidine derivatives indicate that these compounds can interact effectively with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Heterocyclic compounds, including pyrazoles and pyridines, are critical in the development of new pharmaceuticals. Their synthesis and biological activities have been extensively studied, revealing their potential in treating various diseases due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties. For instance, the reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been explored for synthesizing a wide range of heterocyclic compounds, demonstrating significant biological activities that could potentially be related to the compound (Gomaa & Ali, 2020).

Analytical and Detection Methods

The analytical detection of heterocyclic compounds and their biological activities is crucial for understanding their mechanisms of action and potential applications. Advanced methods, including various chromatographic and spectrophotometric techniques, have been developed to analyze these compounds in different matrices, providing insights into their stability, reactivity, and interactions with biological targets (Munteanu & Apetrei, 2021).

Applications in Material Science

In material science, heterocyclic compounds play a pivotal role in the development of organic electronic devices, such as light-emitting diodes and solar cells. Their unique electronic and optical properties, derived from the nitrogen-containing heterocycles, enable the design of materials with high conductivity, transparency, and thermal stability, essential for the next generation of electronic materials (Shi et al., 2015).

Eigenschaften

IUPAC Name |

N-methyl-N-[2-[4-[1-(2,4,6-trimethylphenyl)sulfonylpyrazol-3-yl]phenoxy]ethyl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3S/c1-19-17-20(2)26(21(3)18-19)34(31,32)30-14-12-24(28-30)22-8-10-23(11-9-22)33-16-15-29(4)25-7-5-6-13-27-25/h5-14,17-18H,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHGEVBTAULWHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCN(C)C4=CC=CC=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

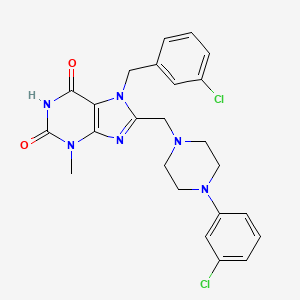

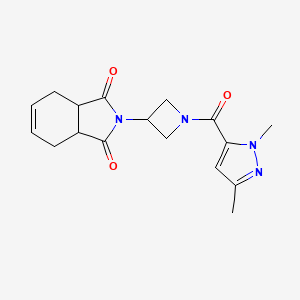

![3-[3-[4-(Methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2517681.png)

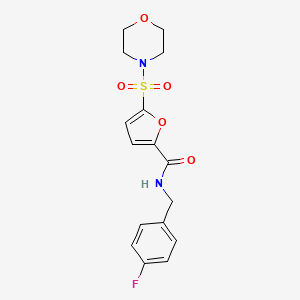

![3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2517687.png)

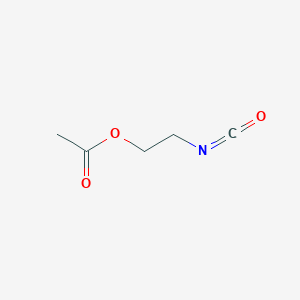

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2517694.png)

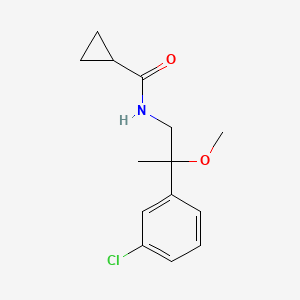

![1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2517695.png)

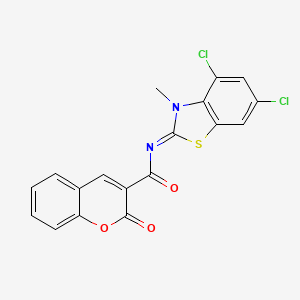

![2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2517698.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2517702.png)